n-(3-Fluoro-4-methylphenyl)acetamide
Description
Significance of the N-(3-Fluoro-4-methylphenyl)acetamide Moiety as a Privileged Scaffold in Medicinal Chemistry and Agrochemicals
The concept of a "privileged scaffold" is central to modern drug discovery and agrochemical development. It refers to a molecular framework that can serve as a ligand for multiple biological targets, often exhibiting a wide range of biological activities. hebmu.edu.cnresearchgate.net The N-phenylacetamide core, of which this compound is a representative example, is considered such a scaffold. Its derivatives have been investigated for a variety of therapeutic applications.
In medicinal chemistry, the acetamide (B32628) linkage is a common feature in many biologically active compounds. The strategic placement of a fluorine atom and a methyl group on the phenyl ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Fluorine substitution, for instance, is a well-established strategy to enhance metabolic stability and binding affinity. hebmu.edu.cn The N-(substituted phenyl)acetamide framework is found in compounds explored for their potential as kinase inhibitors, which are crucial in cancer therapy, as well as in agents with analgesic and anti-inflammatory properties. ufrj.briucr.org For example, related N-phenylacetamide derivatives have shown activity against various cancer cell lines and as inhibitors of enzymes like dihydrofolate reductase. iucr.org
In the realm of agrochemicals, substituted N-phenylacetamides have also made a mark. The herbicide flufenacet (B33160) is a notable example of a commercially successful agrochemical that contains a substituted N-phenylacetamide structure. iucr.org This suggests that the this compound scaffold has the potential to be a valuable starting point for the development of new pesticides and herbicides. Related compounds like N-(3-Chloro-4-methylphenyl)acetamide have been investigated as insecticides. biosynth.com The versatility of this scaffold allows for the generation of large libraries of compounds for screening, a common strategy in the search for new bioactive molecules. nih.gov
Current Research Landscape and Knowledge Gaps Pertaining to the Chemical Compound
The current research landscape for this compound and its close analogs is multifaceted, with a strong emphasis on synthesis, structural analysis, and preliminary biological evaluation.
Key Research Areas:
Synthesis and Characterization: A primary focus of current research is the development of efficient synthetic routes to produce this compound and its derivatives. Standard synthesis often involves the acylation of the corresponding aniline (B41778) (3-fluoro-4-methylaniline) with an acetylating agent. chemicalbook.com Detailed structural characterization, including X-ray crystallography, is often performed on these compounds to understand their three-dimensional structure and intermolecular interactions, such as hydrogen bonding. researchgate.netnih.gov
Biological Activity Screening: Derivatives of the N-phenylacetamide scaffold are frequently included in screening libraries to identify new biologically active agents. Research has shown that compounds with this core structure can exhibit a range of activities, including antibacterial and antioxidant effects. researchgate.net For instance, certain N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net
Computational Studies: Computational methods, such as Density Functional Theory (DFT), are employed to study the properties of acetamide derivatives. These studies can provide insights into hydrogen bonding capabilities and other electronic properties that may influence biological activity. researchgate.net
Identified Knowledge Gaps: Despite the ongoing research, there are significant knowledge gaps specifically concerning this compound:
Specific Biological Targets: While the broader N-phenylacetamide scaffold is known to interact with various biological targets, the specific proteins or enzymes that this compound binds to with high affinity have not been extensively characterized.
Mechanism of Action: For any observed biological activity, the underlying mechanism of action at the molecular level remains largely unexplored.
Agrochemical Potential: The potential of this compound as a lead compound for new agrochemicals is underexplored, with most of the focus being on its potential in medicinal chemistry.
Structure-Activity Relationship (SAR): A systematic investigation of how modifications to the this compound structure affect its biological activity is lacking.
Academic Research Objectives and Hypotheses Regarding this compound and its Derivatives
The existing knowledge and identified gaps provide a clear direction for future academic research. The overarching goal is to fully elucidate the chemical and biological properties of this compound and to explore its potential for practical applications.
Primary Research Objectives:
To synthesize a diverse library of derivatives based on the this compound scaffold by introducing various substituents at different positions.
To conduct comprehensive biological screening of the synthesized compounds against a wide range of targets, including cancer cell lines, pathogenic microbes, and agriculturally relevant pests and weeds.
To identify the specific molecular targets of the most active compounds and to elucidate their mechanisms of action.
To establish a clear structure-activity relationship (SAR) to guide the rational design of more potent and selective analogs.
To optimize the lead compounds for improved pharmacokinetic and pharmacodynamic properties.
Key Research Hypotheses:
Hypothesis 1: It is hypothesized that modifications of the acetamide group and the introduction of additional substituents on the phenyl ring of this compound will lead to derivatives with enhanced biological activity and selectivity towards specific therapeutic or agrochemical targets.
Hypothesis 2: Based on the known activities of related compounds, it is hypothesized that certain derivatives of this compound will exhibit significant anticancer activity by inhibiting specific kinases involved in cell proliferation and survival.
Hypothesis 3: It is further hypothesized that the this compound scaffold can be optimized to yield potent and environmentally safe agrochemicals, such as herbicides or insecticides, by targeting enzymes or receptors unique to plants or insects.
The exploration of these objectives and the testing of these hypotheses will undoubtedly expand our understanding of this privileged scaffold and could pave the way for the development of novel and effective chemical agents for medicine and agriculture.
Structure
3D Structure
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-6-3-4-8(5-9(6)10)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJXRBZEKKEMHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963443 | |
| Record name | N-(3-Fluoro-4-methylphenyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
458-10-6 | |
| Record name | N-(3-Fluoro-4-methylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=458-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC57471 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57471 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-Fluoro-4-methylphenyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Reaction Pathways
Established Strategies for the Synthesis of N-(3-Fluoro-4-methylphenyl)acetamide
The creation of this compound is typically achieved through a two-stage process: the synthesis of its key aniline (B41778) precursor followed by an amide bond formation reaction.
The principal precursor for the target compound is 3-fluoro-4-methylaniline (B1361354) . This aromatic amine is a versatile chemical intermediate used in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com Its synthesis can be approached from several routes, often starting with a substituted nitrotoluene.
One common strategy involves the regioselective nitration of 3-fluorotoluene (B1676563). Studies have shown that the nitration of 3-fluorotoluene using 70% nitric acid over solid acid catalysts can yield a mixture of isomers, including 3-fluoro-4-nitrotoluene (B108573) and 3-fluoro-6-nitrotoluene. rsc.org After separation of the desired 3-fluoro-4-nitrotoluene isomer, a subsequent reduction of the nitro group is performed. This reduction can be achieved using various standard methods, such as catalytic hydrogenation with H₂ over a palladium catalyst or by using metal-acid systems like iron powder in the presence of hydrochloric acid, a method proven effective for analogous compounds like 2-chloro-4-nitrotoluene. chemicalbook.com
An alternative pathway begins with 4-methyl-3-nitroaniline, proceeding through a Sandmeyer reaction to replace the amino group with fluorine, followed by the reduction of the nitro group to furnish the final 3-fluoro-4-methylaniline precursor.
The final step in the synthesis of this compound is the formation of the amide bond via acylation of 3-fluoro-4-methylaniline. This is a robust and widely employed transformation in organic synthesis. libretexts.org The reaction typically involves treating the aniline precursor with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride . doubtnut.com
The reaction is generally conducted in an aprotic solvent, with the choice of base and reaction temperature being critical for optimizing the yield and purity of the product. When acetyl chloride is used, a tertiary amine base like triethylamine (B128534) (Et₃N) is commonly added to the reaction mixture to act as an acid scavenger for the hydrochloric acid byproduct. chemicalbook.comscielo.br If acetic anhydride is the acetylating agent, the reaction can be performed in the presence of a base like pyridine (B92270) or an aqueous solution of a salt like sodium acetate. libretexts.orgdoubtnut.com The reaction is often initiated at a reduced temperature (e.g., 0 °C) to control the initial exothermic process, followed by a period of stirring at room temperature to ensure completion. scielo.br
| Parameter | Condition | Purpose/Comment |
| Starting Material | 3-Fluoro-4-methylaniline | The key amine precursor. |
| Acetylating Agent | Acetyl Chloride or Acetic Anhydride | Source of the acetyl group. |
| Solvent | Dichloromethane (DCM), Ethyl Acetate, Chloroform | Aprotic solvent to dissolve reactants. scielo.br |
| Base | Triethylamine (for Acetyl Chloride), Sodium Acetate | Neutralizes acid byproduct (HCl or Acetic Acid). libretexts.orgscielo.br |
| Temperature | 0 °C to Room Temperature | Allows for controlled reaction initiation and completion. scielo.br |
| Reaction Time | 2-20 hours | Varies depending on specific reagents and conditions. scielo.br |
| Work-up | Aqueous extraction, drying of organic phase | To remove salts and water. scielo.br |
| Purification | Recrystallization or Column Chromatography | To obtain the pure solid product. scielo.br |
Advanced Derivatization Approaches Incorporating the this compound Moiety
The this compound scaffold serves as a valuable starting point for generating a diverse library of analogues through various chemical modifications.
The acetamide (B32628) functional group offers several handles for chemical modification. One of the most synthetically useful transformations is the conversion of the parent aniline to a chloroacetamide derivative. By reacting 3-fluoro-4-methylaniline with chloroacetyl chloride in the presence of a base like triethylamine, N-(3-fluoro-4-methylphenyl)-2-chloroacetamide is formed. chemicalbook.comscielo.br
This chloroacetamide is a highly versatile intermediate. researchgate.net The chlorine atom serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the facile introduction of various functionalities. This approach is a cornerstone for building more complex molecules, as the chloroacetamide can be reacted with a wide array of nucleophiles, including amines, thiols, and alcohols. researchgate.net
Other modifications include the hydrolysis of the amide bond under acidic or basic conditions to revert to 3-fluoro-4-methylaniline, or the reduction of the carbonyl group using a strong reducing agent like lithium aluminum hydride to yield the corresponding N-ethyl amine derivative.
Further diversification can be achieved through electrophilic aromatic substitution on the phenyl ring. The regiochemical outcome of such reactions is dictated by the directing effects of the three existing substituents: the strongly activating ortho-, para-directing acetamido group, the activating ortho-, para-directing methyl group, and the deactivating but ortho-, para-directing fluoro group.
The most powerful activating group, the acetamido (-NHCOCH₃) group, strongly directs incoming electrophiles to the positions ortho to it (C2 and C6). The fluoro and methyl groups direct to the C5 position. Competition between these sites determines the final product distribution.
Halogenation : The introduction of a halogen atom is a common modification. For instance, iodination of the ring has been shown to produce N-(3-Fluoro-5-iodo-4-methyl-phenyl)acetamide , indicating that substitution at the C5 position, which is ortho to both the fluorine and methyl groups, is a viable pathway. moltuslab.com This highlights the significant influence of the other ring activators on the reaction's regioselectivity. Bromination is also a feasible transformation for generating analogues like N-(4-bromo-3-fluoro-2-methylphenyl)acetamide. guidechem.com
Nitration : Nitration using reagents like a mixture of nitric acid and sulfuric acid, or iron(III) nitrate, would introduce a nitro group. rsc.org Given the potent directing effect of the acetamido group, substitution is highly likely to occur at one of the ortho positions, C2 or C6.
| Reaction | Reagent(s) | Potential Product(s) | Position of Substitution |
| Iodination | e.g., N-Iodosuccinimide (NIS) | N-(3-Fluoro-5-iodo-4-methyl-phenyl)acetamide moltuslab.com | C5 |
| Bromination | e.g., N-Bromosuccinimide (NBS) | Mono-brominated derivatives | C2, C5, or C6 |
| Nitration | HNO₃ / H₂SO₄ | Mono-nitrated derivatives | C2 or C6 (likely) |
A key strategy in medicinal chemistry involves the conjugation of core scaffolds with various heterocyclic systems to modulate physicochemical properties and biological activity. The this compound moiety can be readily incorporated into larger, more complex structures containing heterocycles.
A primary method utilizes the N-(3-fluoro-4-methylphenyl)-2-chloroacetamide intermediate discussed previously. researchgate.net The reactive C-Cl bond allows for straightforward nucleophilic substitution reactions with a vast range of heterocyclic thiols or amines. For example, reacting the chloroacetamide with a mercapto-substituted heterocycle, such as 2-mercaptobenzothiazole (B37678) or 6-amino-2-mercaptopyrimidin-4-ol, in the presence of a base, results in the formation of a stable thioether linkage, effectively conjugating the acetamide core to the heterocyclic ring. researchgate.net This approach provides a modular and efficient route to novel hybrid molecules.
Alternatively, halogenated analogues of this compound, such as the bromo- or iodo-derivatives generated via electrophilic aromatic substitution, can serve as substrates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). These powerful reactions enable the formation of carbon-carbon or carbon-nitrogen bonds, allowing for the direct attachment of a wide variety of heterocyclic rings to the aromatic core.
Conjugation Strategies with Diverse Heterocyclic Systems
Mechanistic Investigations of Chemical Reactions Involving this compound and its Derivatives
Understanding the reaction mechanisms involving derivatives of this compound is crucial for controlling reaction outcomes and predicting metabolite formation.
Oxidation Reactions (e.g., Sulfanyl (B85325) to Sulfoxide (B87167)/Sulfone)
The oxidation of sulfanyl (thioether) groups to sulfoxides and subsequently to sulfones is a fundamental transformation in organic synthesis and drug metabolism. Derivatives such as N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro asianpubs.orgbenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide contain a sulfanyl linkage that is susceptible to oxidation. sigmaaldrich.com
The mechanism of this oxidation generally involves the nucleophilic attack of the sulfur atom on an electrophilic oxygen atom of an oxidizing agent. nih.gov The choice of oxidant and reaction conditions determines whether the reaction stops at the sulfoxide stage or proceeds to the sulfone.
Oxidation to Sulfoxide: Mild oxidizing agents are typically used for the selective conversion of sulfides to sulfoxides. A common system is hydrogen peroxide in a solvent like glacial acetic acid. nih.gov The reaction is thought to proceed via the electrophilic attack of a peroxide oxygen on the sulfur atom. nih.gov Controlling the stoichiometry of the oxidant (e.g., one equivalent) and maintaining moderate temperatures are key to preventing over-oxidation to the sulfone. researchgate.net
Oxidation to Sulfone: Stronger oxidizing agents or harsher reaction conditions (e.g., excess oxidant, higher temperatures) are required to oxidize the less reactive sulfoxide to a sulfone. researchgate.net The initial oxidation to the sulfoxide is generally the more facile step. researchgate.net
In the context of drug metabolism, this oxidation is often mediated by cytochrome P450 enzymes in the liver. The sulfoxidation pathway can lead to metabolites with different pharmacological and toxicological profiles compared to the parent sulfide (B99878) drug. taylorandfrancis.com
The general mechanism can be summarized as follows:
Sulfide to Sulfoxide: R-S-R' + [O] → R-S(O)-R'
Sulfoxide to Sulfone: R-S(O)-R' + [O] → R-S(O)₂-R'
The control over this selective oxidation is a critical aspect of both synthetic chemistry and pharmacology.
Reduction Pathways (e.g., Nitro Groups to Amines)
Catalytic hydrogenation is a widely employed, efficient method for this conversion. This process involves the use of a metal catalyst, such as Raney® nickel or palladium on carbon (Pd/C), in the presence of a hydrogen source. For instance, o-fluoronitrobenzene can be reduced to o-fluoroaniline using Raney® nickel as a catalyst under a hydrogen atmosphere. google.com A similar strategy is applicable to 3-fluoro-4-methylnitrobenzene. Another common catalytic system involves using 10% palladium on carbon with a hydrogen transfer agent like ammonium (B1175870) formate. chemicalbook.com
Alternatively, metal-free reduction methods offer a different pathway. Trichlorosilane (HSiCl₃) has been successfully used for the reduction of both aromatic and aliphatic nitro derivatives under continuous-flow conditions, affording the corresponding primary amines in high yields. beilstein-journals.org This method represents a modern approach to a classic transformation. beilstein-journals.org The choice of reduction method often depends on factors like substrate compatibility, desired yield, and process safety considerations.
The resulting 3-fluoro-4-methylaniline is then typically acylated using acetic anhydride or acetyl chloride to yield the final product, this compound.
Table 1: Comparison of Reduction Methods for Nitroaromatic Compounds
| Reagent/Catalyst | Hydrogen Source | Typical Conditions | Yield | Reference |
|---|---|---|---|---|
| Raney® Nickel | Hydrogen Gas (H₂) | Methanol, Room Temp, 20 atm | ~90% | google.com |
| 10% Palladium on Carbon | Ammonium Formate | Methanol, 60 °C | High | chemicalbook.com |
| Trichlorosilane (HSiCl₃) | - | Continuous-flow reactor | Quantitative | beilstein-journals.org |
Nucleophilic Substitution Reactions (e.g., Introduction of Sulfanyl Group)
The introduction of a sulfanyl (-SR) group onto the aromatic ring of this compound typically occurs via a nucleophilic aromatic substitution (SNAr) reaction. In this pathway, the fluorine atom, activated by its position relative to other substituents, is displaced by a sulfur-containing nucleophile, such as a thiol (R-SH) or thiolate anion (RS⁻).
The SNAr mechanism is generally favored on aromatic rings that are electron-deficient, often due to the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) which stabilize the intermediate Meisenheimer complex. nih.govnih.gov While the acetamido group (-NHCOCH₃) is an activating group and the methyl group (-CH₃) is weakly activating, the high electronegativity of the fluorine atom itself can facilitate its displacement by a strong nucleophile.
The reaction between an aryl halide and a thiol is typically carried out in a polar aprotic solvent, such as dimethylacetamide (DMAc), in the presence of a base. nih.gov The base, commonly potassium carbonate (K₂CO₃), serves to deprotonate the thiol, generating the more potent thiolate nucleophile. nih.gov The reaction temperature can range from room temperature to 100 °C, depending on the reactivity of the specific aryl halide and thiol. nih.gov The successful substitution of heteroaryl halides with various thiols under these conditions suggests a viable pathway for the synthesis of N-(aryl)-2-(alkylsulfanyl)acetamides. nih.gov The general principle involves the addition of the nucleophile to the carbon bearing the fluorine, followed by the elimination of the fluoride (B91410) ion. nih.gov
Table 2: General Conditions for Nucleophilic Aromatic Substitution with Thiols
| Reagent | Base | Solvent | Temperature | Product Type | Reference |
|---|---|---|---|---|---|
| Thiol (R-SH) | Potassium Carbonate (K₂CO₃) | Dimethylacetamide (DMAc) | Room Temp - 100 °C | Aryl thioether | nih.gov |
| Pyrrolidine | - | - | - | Substituted thiophene (B33073) | nih.gov |
Biological Activities and Pharmacological Profiles of Research Interest
Anticancer Activity and Cytotoxicity Studies of N-(3-Fluoro-4-methylphenyl)acetamide Derivatives
Derivatives of the N-(phenyl)acetamide structure are being widely investigated for their potential as anticancer agents. The presence of specific substitutions, such as the fluoro and methyl groups on the phenyl ring, can modulate the cytotoxic activity of these compounds against various cancer cell lines.
In Vitro Cytotoxicity Assessments (e.g., MCF-7, HCT-116 Cancer Cell Lines)
Research into fluorinated phenylacetamide derivatives has demonstrated notable cytotoxic effects against human cancer cell lines. For instance, studies on phenylacetamide derivatives have revealed their antiproliferative capabilities. One such derivative, N-Butyl-2-(2-fluorophenyl)acetamide, showed significant cytotoxic effects against the human breast adenocarcinoma cell line, MCF-7, with a reported half-maximal inhibitory concentration (IC50) value of 0.7±0.4 μM. nih.gov
In another study, a more complex derivative incorporating a fluorophenyl group, N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide (ZQL-4c), also exhibited potent anticancer effects. hilarispublisher.com This compound significantly inhibited the proliferation of MCF-7 breast cancer cells, with IC50 values of 2.96 μmol/L after 24 hours of treatment and 1.06 μmol/L after 48 hours. hilarispublisher.com These findings underscore the potential of the fluorophenyl acetamide (B32628) moiety as a component in the design of new cytotoxic agents.
Interactive Data Table: Cytotoxicity of Fluorophenylacetamide Derivatives
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Source |
|---|---|---|---|---|
| N-Butyl-2-(2-fluorophenyl)acetamide | MCF-7 | Not Specified | 0.7 ± 0.4 | nih.gov |
| ZQL-4c | MCF-7 | 24 | 2.96 | hilarispublisher.com |
| ZQL-4c | MCF-7 | 48 | 1.06 | hilarispublisher.com |
Mechanisms of Action in Cancer Proliferation and Apoptosis Induction
The anticancer activity of phenylacetamide derivatives is often linked to their ability to induce programmed cell death, or apoptosis, in cancer cells. Investigations into the mechanisms of action have revealed that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways. nih.gov For example, certain phenylacetamide derivatives have been shown to upregulate the expression of key apoptosis-related proteins such as Bcl-2, Bax, and FasL, while also activating caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.gov The induction of apoptosis was further confirmed by DNA fragmentation assays (TUNEL), providing strong evidence of their pro-apoptotic activity in cancer cells. nih.gov
Furthermore, the mechanisms can be more complex. The derivative ZQL-4c, which contains a fluorophenyl group, was found to suppress the growth and invasion of breast cancer cells by inducing the production of reactive oxygen species (ROS). hilarispublisher.com This increase in oxidative stress subsequently leads to the inhibition of the Notch-Akt signaling pathway, a critical pathway involved in cancer cell survival and proliferation. hilarispublisher.com
Antimicrobial Properties of Analogs Possessing the this compound Framework
Analogs and derivatives of this compound have been explored for their antimicrobial potential, demonstrating a range of activities against bacteria, fungi, and viruses.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
The N-(fluorophenyl)acetamide structure is a component of novel antibacterial agents. A notable example is the analog 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide. This compound has demonstrated promising antibacterial activity against Klebsiella pneumoniae, a significant Gram-negative pathogen known for causing a variety of nosocomial infections. nih.govnih.gov Studies have indicated that the presence of the chloro atom in the acetamide portion is crucial for enhancing this antibacterial effect. nih.govnih.gov
Further research on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) investigated its effects when combined with conventional antibiotics against K. pneumoniae. The results showed a synergistic effect when CFA was combined with carbapenem (B1253116) antibiotics like meropenem (B701) and imipenem, suggesting that such derivatives could optimize the effects of existing antibacterial drugs and lower the concentrations needed to achieve bacterial death. nih.govsphinxsai.com The proposed mechanism of action for this class of compounds involves targeting penicillin-binding proteins, leading to cell lysis. nih.gov
Antifungal Efficacy against Pathogenic Fungi
Derivatives containing the fluorophenyl acetamide core have also been investigated for antifungal properties. In one study, 2-cyano-N-(4-fluorophenyl) acetamide was synthesized and used as a precursor to create a series of thiophene (B33073) derivatives. nih.gov These resulting compounds were screened for in-vitro antifungal activity against pathogenic fungi, demonstrating the utility of the fluorophenyl acetamide starting material in developing new antifungal agents. nih.gov
Another study reported the synthesis of 2-(Benzofuran-2-yl)-N-(4-fluoro-2-hydroxyphenyl)acetamide, which was tested for antifungal activity against the plant-pathogenic fungus Fusarium oxysporum. researchgate.net While many acetamide derivatives show promise, research has also highlighted the specific contributions of different structural components. For example, a series of [4-Methylphenylsulphonamido]-N-(pyridin-2-yl) acetamide derivatives showed better antifungal activity against Candida albicans and Aspergillus niger than the reference drug fluconazole, with one derivative being most active against C. albicans (MIC of 0.224 mg/mL) and another against A. niger (MIC of 0.190 mg/mL). hilarispublisher.comnih.gov These studies collectively indicate that the acetamide framework is a viable scaffold for developing novel antifungal compounds.
Interactive Data Table: Antifungal Activity of Acetamide Derivatives
| Derivative Class | Fungal Strain | Activity | Source |
|---|---|---|---|
| [4-Methylphenylsulphonamido]-N-(pyridin-2-yl) acetamide (Compound 5d) | Candida albicans | MIC: 0.224 mg/mL | hilarispublisher.comnih.gov |
| [4-Methylphenylsulphonamido]-N-(pyridin-2-yl) acetamide (Compound 2b) | Aspergillus niger | MIC: 0.190 mg/mL | hilarispublisher.comnih.gov |
Antiviral Activity Investigations (e.g., Anti-SARS-CoV-2)
The inclusion of fluorine in drug candidates is a well-established strategy to enhance metabolic stability and improve biological activity, including antiviral efficacy. researchgate.netnih.gov In the context of emerging viral threats, research has explored fluorinated compounds for their potential to inhibit viral replication.
A study on lipid-based prodrugs of remdesivir (B604916) nucleoside monophosphate found that modifications incorporating a 3-Fluoro-4-methoxybenzyl (3-F-4-MeO-Bn) group at the sn-2 glycerol (B35011) position enhanced antiviral activity against a broad range of RNA viruses. Notably, these derivatives showed improved efficacy against SARS-CoV-2, Dengue virus (DENV), and Zika virus (ZIKV) in in-vitro assays. The structural similarity between the 3-Fluoro-4-methoxybenzyl moiety and the 3-Fluoro-4-methylphenyl group suggests that the latter could also be a valuable component in the design of novel antiviral agents. The presence of the fluorine atom in such structures is often associated with improved binding to viral enzymes and favorable pharmacokinetic properties. nih.govresearchgate.net
Enzyme Inhibition Studies
The strategic inhibition of specific enzymes is a cornerstone of treatment for a multitude of diseases, from cancer to viral infections. Research into acetamide derivatives, including those with fluoro-phenyl moieties, has revealed potential activities against several important enzymatic targets.
Inhibition of Cancer-Related Enzymes (e.g., Histone Deacetylases, Thymidylate Synthase, Kinases)
While direct studies on this compound's effect on histone deacetylases (HDACs) and thymidylate synthase are not prominent in publicly available literature, the core structure is relevant to the broader search for enzyme inhibitors in oncology.
Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a critical role in gene expression regulation by removing acetyl groups from histones, leading to chromatin compaction and transcriptional repression. mdpi.comchemscene.com Aberrant HDAC activity is linked to the development of various cancers, making HDAC inhibitors (HDACi) a significant area of cancer therapy research. mdpi.comnih.gov These inhibitors can induce differentiation or apoptosis in transformed cells. nih.gov For instance, inhibitors like AR42 and MS-275 have been shown to increase histone methylation, a mark associated with transcriptional activation, at the promoters of tumor suppressor genes. nih.gov Although specific data on this compound is lacking, its general structural class remains of interest in the development of new epigenetic modulators.
Thymidylate Synthase (TS): Thymidylate synthase is a pivotal enzyme in the synthesis of dTMP, a necessary precursor for DNA replication. archivepp.com Its inhibition leads to "thymineless death" of cells, establishing it as a well-validated target for cancer chemotherapy. archivepp.com
Kinases: Kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of cancer. One study recently identified a derivative, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide , as the first orally active and selective Aurora Kinase B (AURKB) inhibitor. AURKB overexpression is a common feature in aggressive human cancers. This compound demonstrated efficacy in human cancer cell lines and was effective at low doses in mouse xenograft models.
HIV-1 Reverse Transcriptase Inhibition
Reverse Transcriptase (RT) is a vital enzyme for the replication of retroviruses like HIV, converting the viral RNA genome into DNA. wikipedia.orgmedchemexpress.com Inhibitors of this enzyme, categorized as Nucleoside Reverse-Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse-Transcriptase Inhibitors (NNRTIs), are fundamental components of highly active antiretroviral therapy (HAART). nih.govresearchgate.net NNRTIs bind to an allosteric pocket on the enzyme, disrupting its function. nih.gov While numerous compounds, such as Efavirenz and Emtricitabine, are established RT inhibitors, specific research detailing the activity of this compound against HIV-1 RT has not been found in available scientific literature. medchemexpress.comnih.gov
Carbonic Anhydrase Inhibition Potential
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. wikipedia.org They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and altitude sickness. wikipedia.orgnih.gov Certain CA isozymes, particularly CA IX and XII, are overexpressed in tumors, making them targets for anticancer therapies. nih.gov While many CA inhibitors are sulfonamide-based, the potential for other chemical classes is an active area of research. nih.gov There are no specific studies indicating that this compound is an inhibitor of carbonic anhydrase.
Thrombin Inhibition Studies with Acetamide Derivatives
Thrombin is a critical serine protease in the coagulation cascade, making it a key target for antithrombotic therapies. Research has shown that acetamide-containing structures can serve as effective thrombin inhibitors. One study reported on L-374,087 , a pyridinone acetamide derivative, which was found to be a potent and highly selective thrombin inhibitor with a Ki of 0.5 nM. nih.gov This compound demonstrated efficacy in a rat model of arterial thrombosis and was orally bioavailable. nih.gov In a related area, other N-phenyl acetamide derivatives have been investigated as inhibitors of Factor VIIa, another serine protease in the coagulation pathway, indicating the broader potential of this chemical class in developing novel anticoagulants. ijper.org
Anti-inflammatory and Analgesic Research
Inflammation is a complex biological response to harmful stimuli. While essential for host defense, chronic or excessive inflammation contributes to numerous diseases.
Modulation of Inflammatory Pathways (e.g., Carrageenan-Induced Edema)
The carrageenan-induced paw edema model is a standard and highly reproducible method for evaluating the acute anti-inflammatory activity of new compounds. researchgate.net The inflammatory response in this model is biphasic. The initial phase (first 1-2 hours) involves the release of mediators like histamine (B1213489) and serotonin. nih.govmdpi.com The late phase (after 2 hours) is characterized by neutrophil infiltration and the production of pro-inflammatory mediators, including prostaglandins (B1171923) and cytokines like TNF-α and IL-1β. mdpi.comnih.gov
While direct studies on this compound are not available, research on a closely related compound, N-(3-Florophenyl)ethylcaffeamide (FECA), provides significant insight. In a study using the carrageenan-induced paw edema model in mice, FECA was shown to significantly reduce paw edema three to five hours after administration. nih.gov The anti-inflammatory mechanism of FECA was linked to the reduction of cyclooxygenase-2 (COX-2), nitric oxide (NO), and TNF-α levels in the inflamed paw tissue. nih.gov
The table below summarizes the effects of FECA in the carrageenan-induced edema model, suggesting a potential anti-inflammatory profile for structurally similar acetamides.
| Compound/Treatment | Dosage | Effect on Paw Edema | Mechanism of Action | Reference |
| N-(3-Florophenyl)ethylcaffeamide (FECA) | 10 and 20 mg/kg | Significant inhibition at 3, 4, and 5 hours | Decreased levels of COX-2, NO, and TNF-α in inflamed tissue | nih.gov |
| Indomethacin (Control) | 20 mg/kg | Significant inhibition at 3, 4, and 5 hours | Standard anti-inflammatory agent | nih.gov |
These findings suggest that the fluoro-phenyl acetamide scaffold may be a promising starting point for the development of novel anti-inflammatory agents.
Neurological and Neurotransmitter System Modulation
The Dopamine (B1211576) D4 receptor (D4R) is a G protein-coupled receptor primarily expressed in brain regions like the prefrontal cortex and hippocampus. acs.org It is a member of the D2-like family of dopamine receptors and represents a key target for drugs aimed at treating neurological and psychiatric disorders. acs.orgnih.gov The affinity of compounds for the D4 receptor is a critical parameter in drug discovery, often expressed as the inhibition constant (Ki).
Direct binding affinity data for this compound at the Dopamine D4 receptor is not available in the reviewed literature. However, structure-activity relationship (SAR) studies on related compounds provide insight into how the "3-fluoro-4-methylphenyl" group influences D4 receptor binding. In a study of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, the substitution pattern on the aromatic ring was shown to be a key determinant of binding affinity. chemrxiv.org Specifically, a compound featuring a 3-fluoro-4-methylphenyl group was synthesized and evaluated. chemrxiv.org
The research demonstrated that reversing the positions of the fluoro and methyl groups on the phenyl ring had a notable impact on binding. A compound with a 4-fluoro-3-methylphenyl moiety was compared to its 3-fluoro-4-methylphenyl analogue. The latter configuration resulted in a significant reduction in binding affinity for the D4 receptor. chemrxiv.org
| Compound Structure Base | Aromatic Substitution | D4 Receptor Binding Affinity (Ki) | Reference |
|---|---|---|---|
| 4,4-difluoro-3-(phenoxymethyl)piperidine | 3-fluoro-4-methylphenyl | 72 nM | chemrxiv.org |
| 4,4-difluoro-3-(phenoxymethyl)piperidine | 4-fluoro-3-methylphenyl | 13 nM | chemrxiv.org |
This data suggests that the specific arrangement of substituents on the phenylacetamide portion of a molecule is crucial for optimal interaction with the Dopamine D4 receptor.
No research findings specifically investigating the potential antidepressant activities of this compound have been identified in the available scientific literature.
Agrochemical Applications and Plant Immunity Modulation
Acetamide derivatives are a class of chemical compounds that have been explored for various biological activities, including antifungal properties for applications in agriculture. chemsrc.com However, based on a review of current research, there are no specific studies or data concerning the fungicidal activity of this compound against pathogenic fungi.
Systemic Acquired Resistance (SAR) is a defense mechanism in plants that provides long-lasting, broad-spectrum protection against a wide range of pathogens following an initial localized infection. nih.govresearchgate.net This response involves the generation of mobile signals and the accumulation of defense-related molecules, such as salicylic (B10762653) acid, which lead to the activation of defense genes in distal parts of the plant. nih.govnih.gov The activation of SAR can also be triggered by certain chemical compounds, known as plant resistance inducers. chemsrc.com
There is currently no information in the scientific literature to indicate that this compound has been investigated for its ability to induce Systemic Acquired Resistance in plants.
Mechanisms of Action and Molecular Interaction Studies
Molecular Target Identification and Characterization
Research into the derivatives of N-(3-Fluoro-4-methylphenyl)acetamide has identified key molecular targets, primarily within the enzyme family of kinases.
Comprehensive receptor binding assays and broad selectivity profiling for derivatives of this compound are not extensively reported in the available literature. However, studies on related acetamide (B32628) derivatives have explored their affinities for specific receptors. For instance, research on 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its N-substituted derivatives revealed varying affinities for dopamine (B1211576) D-1 and D-2 receptors, with N-substitution enhancing selectivity for D-2 binding sites. nih.govresearchgate.net Another study on N-substituted-acetamide derivatives identified potent and selective antagonists for the P2Y14 receptor, a G-protein coupled receptor involved in inflammatory processes. nih.gov These findings suggest that the acetamide scaffold can be tailored to achieve specific receptor interactions.
A significant focus of research has been on the interaction of this compound derivatives with enzyme active sites, particularly those of protein kinases. One notable derivative, N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide , has been identified as a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD) mutations, a key driver in acute myeloid leukemia (AML). This compound exhibits strong inhibitory activity against FLT3-ITD mutants while showing selectivity over the wild-type FLT3 and other kinases like c-KIT.
Another area of investigation involves the inhibition of Aurora Kinase B (AURKB), a crucial regulator of cell division. A derivative, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide , was developed as a selective AURKB inhibitor. nih.gov The design of these inhibitors often involves creating molecules that can fit into the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates.
| Derivative | Target Enzyme | Inhibitory Concentration (IC50/GI50) | Cell Line | Reference |
|---|---|---|---|---|
| N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide | FLT3-ITD | 30-80 nM | MV4-11 (AML) | nih.gov |
| N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide (Compound 4b) | AURKB | Sub-nanomolar (enzymatic assay) | Human cancer-derived cells | nih.gov |
Direct evidence of the interaction of this compound or its derivatives with nucleic acids such as DNA or RNA is not prominently featured in the reviewed scientific literature. While some studies on structurally distinct acetamide derivatives have explored DNA binding, this has not been a primary focus for the this compound series.
Cellular Pathway Modulation by this compound Derivatives
By interacting with specific molecular targets, these derivatives can modulate various cellular pathways that are often dysregulated in disease.
A key mechanism through which derivatives of this compound exert their anti-cancer effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest. For example, the aforementioned FLT3-ITD inhibitor was found to induce apoptosis and arrest the cell cycle in the G0/G1 phase in AML cell lines. nih.gov Similarly, acetamide derivatives have been shown to induce apoptosis in various cancer cell lines, including those of melanoma, pancreatic cancer, and chronic myeloid leukemia. nih.gov The inhibition of Aurora Kinase B by its specific inhibitor directly impacts cell cycle progression, as AURKB is essential for proper chromosome segregation during mitosis. nih.gov
| Derivative | Effect | Cell Line | Reference |
|---|---|---|---|
| N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide | Induction of apoptosis, G0/G1 cell cycle arrest | MV4-11 (AML) | nih.gov |
| N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide derivative (6b) | Induction of apoptosis and autophagy | A375 (Melanoma) | nih.gov |
The therapeutic potential of this compound derivatives is closely linked to their ability to modulate critical signaling cascades that control cell growth, proliferation, and survival.
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation and differentiation. While direct modulation by this compound derivatives is not explicitly detailed, the inhibition of upstream kinases like FLT3 invariably affects downstream MAPK signaling. TGF-β receptors can also activate the MAPK pathway in a Smad-independent manner. nih.gov
PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers. nih.govnih.gov The inhibition of receptor tyrosine kinases by derivatives of this compound can lead to the suppression of this pathway. The PI3K/Akt/mTOR pathway is a well-established target for cancer therapy, with numerous inhibitors in development. researchgate.netcellagentech.com
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for cytokine signaling. Some cyclopentenone derivatives have been shown to inhibit IL-6-induced STAT3 and STAT1 phosphorylation, suggesting that small molecules can interfere with this pathway. nih.gov While direct inhibition by this compound derivatives is not documented, it represents a potential area for investigation.
TGF-β/Smad Pathway: The Transforming Growth Factor-beta (TGF-β) signaling pathway, which primarily signals through Smad proteins, plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. nih.govnih.gov The TGF-β signaling network is complex, with crosstalk to other pathways like PI3K and MAPK. nih.gov There is currently no direct evidence to suggest that this compound derivatives directly target components of the TGF-β/Smad pathway.
GPCR Signaling: As mentioned earlier, certain acetamide derivatives have been developed as antagonists for G-protein coupled receptors like P2Y14R, highlighting the potential for this chemical class to modulate GPCR signaling. nih.gov
Role in Reactive Oxygen Species (ROS) Generation
The generation of reactive oxygen species (ROS) is a critical factor in cellular signaling and pathology. The chemical structure of this compound suggests potential involvement in redox processes, although direct studies on this specific compound are limited. However, analysis of its constituent parts and related molecules provides insight into its potential role in ROS generation.
Mechanistic studies on fluorinated 7-phenyl-pyrroloquinolinone (7-PPyQ) derivatives, which share a fluorinated phenyl ring, have shown that these compounds can induce a significant production of ROS. nih.govresearchgate.net This activity was associated with mitochondrial depolarization, suggesting that the fluorophenyl moiety might play a role in disrupting mitochondrial function, a primary source of cellular ROS. nih.gov
Conversely, many acetamide derivatives have been investigated for their antioxidant properties, acting as scavengers of free radicals. nih.govnih.govresearchgate.net For instance, certain acetamide compounds have been shown to significantly reduce ROS production in macrophages stimulated with an oxidizing agent. nih.govresearchgate.net The antioxidant capacity of these molecules is often linked to the specific substitutions on the aromatic rings. mdpi.com Studies on flavonoid acetamide derivatives indicate that modification with acetamide groups can alter the electron delocalization across the molecule, which may reduce its intrinsic antioxidant capacity compared to the parent flavonoid. nih.gov
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses
Impact of Fluoro and Methyl Substituents on the Phenyl Ring
The fluoro and methyl groups on the phenyl ring of this compound are critical determinants of its physicochemical properties and, consequently, its biological interactions.
Electronic Effects : The fluorine atom at position 3 is highly electronegative, acting as a potent electron-withdrawing group through inductive effects. mdpi.com This deactivates the aromatic ring, influencing its interaction with biological macromolecules. mdpi.com In contrast, the methyl group at position 4 is an electron-donating group, which can increase the electron density of the pyridine (B92270) ring in heterocyclic structures, thereby increasing its protonation rate. researchgate.net The interplay between the electron-withdrawing fluoro group and the electron-donating methyl group creates a unique electronic distribution on the phenyl ring that can fine-tune binding affinity and reactivity.
Receptor Binding : Substituents on a phenyl ring can significantly alter drug-receptor interactions. mdpi.com Fluorine's small van der Waals radius (1.47 Å) allows it to act as a bioisostere for a hydrogen atom (1.20 Å), often resulting in minimal steric disruption while significantly altering electronic properties. researchgate.netmdpi.com The methyl group is bulkier and more hydrophobic, which can increase van der Waals interactions within a receptor's binding pocket. researchgate.netnih.gov The substitution of a methyl group with a more voluminous trifluoromethyl (CF3) group, for example, has been shown to be particularly effective at gaining binding energy when interacting with specific amino acid residues like phenylalanine. acs.org
Metabolic Stability : Strategic fluorination is a well-established method in medicinal chemistry to enhance metabolic stability. mdpi.com By replacing a hydrogen atom at a site prone to metabolic oxidation (a "metabolic hotspot") with a fluorine atom, the C-F bond's strength can prevent enzymatic breakdown, thereby increasing the drug's half-life. nih.govmdpi.com
Below is a table summarizing the physicochemical properties of substituents.
Table 1: Impact of Fluoro and Methyl Substituents on Molecular Properties| Property | Effect of Fluoro Group | Effect of Methyl Group |
|---|---|---|
| Electronic Effect | Strong electron-withdrawing (inductive) mdpi.com | Electron-donating (hyperconjugation) researchgate.net |
| Steric Profile | Small van der Waals radius (1.47 Å), similar to hydrogen researchgate.netmdpi.com | Bulkier than hydrogen, provides steric hindrance researchgate.net |
| Lipophilicity (logP) | Generally increases lipophilicity mdpi.com | Generally increases lipophilicity researchgate.net |
| Metabolic Stability | Can block metabolic oxidation, increasing stability nih.govmdpi.com | Can be a site for metabolism but also influences conformation researchgate.net |
| Hydrogen Bonding | Can act as a weak H-bond acceptor researchgate.net | Does not participate in hydrogen bonding researchgate.net |
Influence of the Acetamide Linkage and its Substituents on Biological Activity
The acetamide linkage (-NH-CO-) is a fundamental pharmacophore that plays a crucial role in the biological activity of numerous compounds. nih.gov
The amide bond is relatively stable and can establish key hydrogen bonds with amino acid residues in target proteins, such as cyclooxygenase (COX) enzymes. archivepp.com The nitrogen atom of the acetamide moiety, for example, can form a hydrogen bond with amino acids like Trp 387 and Ser 353 in the COX-II active site. archivepp.com This hydrogen-bonding capability is often essential for potent and selective biological activity.
Acetamide derivatives exhibit a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. nih.gov The versatility of the acetamide group allows for extensive structural modifications. For example, it is amenable to prodrug design, where the amide can be hydrolyzed in vivo by amidases to release the active drug, a strategy used to adjust pharmacokinetic parameters. archivepp.com
Structure-activity relationship studies on various acetamide-containing molecules reveal the importance of substituents. In a series of acetazolamide-based inhibitors, increasing the lipophilic bulk in place of the acetyl methyl group reduced antimicrobial activity, whereas extending cyclic alkanes away from the carbonyl improved activity. nih.gov Similarly, for pyrazolopyrimidine-based ligands, N,N-disubstitution on the terminal acetamide allows for the introduction of diverse chemical moieties without sacrificing binding affinity for the translocator protein (TSPO). nih.gov This demonstrates that the acetamide linker serves as a versatile scaffold for chemical modification to optimize pharmacological profiles. nih.gov
Contribution of Conjugated Heterocyclic Systems and Side Chains to Pharmacological Profiles
While this compound itself is not heterocyclic, its core structure is a common building block for more complex molecules where the acetamide is linked to a heterocyclic system. The incorporation of such systems can profoundly enhance or modify the pharmacological profile. nih.gov
Heterocyclic rings are prevalent in medicinal chemistry, with approximately half of the 20 million chemical compounds documented by the end of the second millennium being heterocyclic. nih.gov Attaching heterocyclic moieties can improve properties such as potency, selectivity, and water solubility. nih.gov
Modulation of Activity : In the development of COX-2 inhibitors, the potency and selectivity of triazole acetamide compounds were found to be highly dependent on the nature of substituents attached to the heterocyclic ring. archivepp.com Similarly, the development of anti-urease agents showed that coupling an acetamide scaffold to different sulfonamide heterocycles (like thiazole (B1198619) or diazine) resulted in varied inhibitory activity. mdpi.com For instance, an acetamide linked to a thiazole-substituted sulfonamide showed potent urease inhibition. mdpi.com
Bioisosteric Replacement : Heterocyclic systems like 1,3,4-oxadiazole (B1194373) are used as bioisosteres for the amide or ester groups, which can improve the pharmacokinetic properties of a drug candidate. archivepp.com
Expansion of Therapeutic Applications : The N-phenylacetamide scaffold has been successfully integrated with various heterocyclic systems to target different diseases. Examples include quinazoline-sulfonyl-acetamides with anticancer activity nih.gov and pyrazolopyrimidines with high affinity for the TSPO, a target in oncology. nih.gov Flavonol analogs bearing a heteroaromatic pyrazole (B372694) system have been screened for antimicrobial activity. mdpi.com
The table below illustrates how the addition of different heterocyclic systems to an acetamide core can influence biological activity, based on findings from related compound series.
Table 2: Influence of Heterocyclic Systems on the Activity of Acetamide-Containing Scaffolds
| Core Scaffold | Attached Heterocycle | Resulting Biological Activity |
|---|---|---|
| Acetamide | Pyrazolopyrimidine | Increased binding affinity to TSPO nih.gov |
| Acetamide | Thiazole | Potent urease inhibition mdpi.com |
| Acetamide | Triazole | COX-2 inhibition archivepp.com |
| Acetamide | Quinazoline | Anticancer activity nih.gov |
| Acetamide | Oxadiazole | Anti-inflammatory activity archivepp.com |
This evidence suggests that this compound is a valuable lead fragment that can be derivatized with various heterocyclic systems to generate novel therapeutic agents with tailored pharmacological profiles.
Advanced Characterization and Computational Methodologies in Research
Spectroscopic Analysis Techniques Utilized in Research
Spectroscopic techniques are fundamental in the elucidation of the molecular structure of "n-(3-Fluoro-4-methylphenyl)acetamide". Each method offers unique insights into the connectivity and environment of the atoms within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds. While specific spectral data for "this compound" is not widely available in the public domain, the expected chemical shifts and coupling patterns can be predicted based on the analysis of analogous compounds and general principles of NMR spectroscopy.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring atoms. Key expected signals would include those for the aromatic protons, the methyl group protons, and the amide proton. The chemical shifts and splitting patterns of the aromatic protons would be influenced by the positions of the fluorine and methyl substituents.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Characteristic signals would be observed for the carbonyl carbon of the acetamide (B32628) group, the aromatic carbons (with their shifts influenced by the fluorine and methyl groups), and the methyl carbons. For example, in the structurally similar N-(4-hydroxy-3-methylphenyl)acetamide, the carbonyl carbon appears at δ 167.52 ppm, and the aromatic carbons show a range of shifts influenced by the substituents. rsc.org
¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. nih.gov The ¹⁹F NMR spectrum of "this compound" would show a signal whose chemical shift provides information about the electronic environment of the fluorine atom on the phenyl ring. For instance, the chemical shift of fluorine in 4-fluorobenzaldehyde (B137897) is reported at -102.4 ppm. rsc.org The exact shift for the target compound would be influenced by the electronic effects of the methyl and acetamido groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique would be instrumental in confirming the spatial proximity of protons within the molecule. For "this compound," NOESY could help to establish the through-space relationships between the aromatic protons and the methyl group protons, as well as the amide proton, providing conclusive evidence for the regiochemistry of the substituents on the aromatic ring.
A summary of expected ¹H and ¹³C NMR chemical shifts based on analogous compounds is presented below.
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.8 - 7.5 | 115 - 140 |
| Amide NH | ~8.0 | - |
| Acetyl CH₃ | ~2.1 | ~24 |
| Aromatic CH₃ | ~2.2 | ~16 |
| Carbonyl C=O | - | ~168 |
| Aromatic C-F | - | ~155-160 (with C-F coupling) |
| Aromatic C-N | - | ~130-140 |
| Aromatic C-CH₃ | - | ~125-135 |
Note: These are estimated values based on data for similar compounds and are subject to variation based on solvent and other experimental conditions.
Mass spectrometry techniques are vital for determining the molecular weight and fragmentation pattern of "this compound," confirming its elemental composition.
MS and LC-MS: Mass spectrometry provides a precise molecular weight for the compound. When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of the compound from a mixture. Commercial suppliers of "this compound" often provide LC-MS data to confirm the identity and purity of the compound. bldpharm.com
HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of a molecule with a high degree of confidence. chemsrc.com For "this compound" (C₉H₁₀FNO), the expected exact mass would be calculated and compared to the experimental value to confirm its composition.
| Technique | Information Obtained | Relevance to this compound |
| MS | Molecular Weight | Confirmation of the compound's mass. |
| LC-MS | Separation and Identification | Purity assessment and identification in mixtures. bldpharm.com |
| HRMS | Exact Mass and Elemental Formula | Unambiguous confirmation of the chemical formula C₉H₁₀FNO. chemsrc.com |
| EI-MS | Fragmentation Pattern | Structural elucidation through characteristic fragmentation. |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would exhibit characteristic absorption bands for the N-H bond, the C=O (amide I) bond, the C-N bond, and the aromatic C-H and C=C bonds. The presence of the C-F bond would also result in a characteristic absorption band. For comparison, the IR spectrum of 2-chloro-N-(4-methylphenyl)-acetamide shows characteristic peaks for the amide and aromatic functionalities. nist.gov
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=O Stretch (Amide I) | 1630 - 1680 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| N-H Bend (Amide II) | 1510 - 1570 |
| C-N Stretch | 1200 - 1350 |
| C-F Stretch | 1000 - 1400 |
X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystalline nature of a bulk sample. It provides a characteristic diffraction pattern for a specific crystalline form, which is useful for identifying polymorphs and assessing the crystallinity of a sample.
Computational Chemistry and Molecular Modeling Applications
Computational methods are increasingly used to complement experimental data and provide deeper insights into the electronic structure and properties of molecules.
Density Functional Theory (DFT): DFT calculations are a powerful tool for predicting molecular geometries, vibrational frequencies, and electronic properties. nih.gov For "this compound," DFT calculations could be used to optimize the molecular geometry and predict the IR and NMR spectra, which can then be compared with experimental data for validation.
HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital): The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and electronic transitions of a molecule. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov DFT calculations can provide the energies of these frontier orbitals. For related acetamide derivatives, the HOMO-LUMO energy gap has been calculated to understand their electronic properties and potential biological activity. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For "this compound," the MEP would show negative potential around the oxygen and fluorine atoms, indicating their susceptibility to electrophilic attack, while the regions around the amide and aromatic protons would show positive potential. These maps are valuable for predicting intermolecular interactions and reactivity. researchgate.net
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.
In studies involving acetamide derivatives, molecular docking has been instrumental in elucidating binding interactions with various protein targets. For instance, research on novel 1,3,4-oxadiazole (B1194373) derivatives containing an acetamide moiety used docking to explore their potential as antithrombotic agents by targeting the Factor Xa (F-Xa) protein. researchgate.net The studies identified key hydrogen bonds and hydrophobic interactions between the ligands and the active site residues of the protein, such as Arg25. researchgate.net Similarly, docking studies on N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide and its precursors were performed against bacterial proteins like Escherichia coli (5L3J), Staphylococcus aureus (3BL6), and Bacillus subtilis (7S3L) to predict their antibacterial potential. orientjchem.orgresearchgate.net These analyses revealed that the binding affinity, represented by the docking score (free binding energy), correlated with potential inhibitory activity. orientjchem.orgresearchgate.net
For this compound, a hypothetical docking study would involve:
Preparation of the Ligand: The 3D structure of this compound would be generated and optimized for energy.
Selection of a Protein Target: A biologically relevant target, such as an enzyme or receptor implicated in a disease pathway, would be chosen.
Docking Simulation: Using software like AutoDock or MOE, the ligand would be placed into the binding site of the receptor to calculate the most stable binding poses and their corresponding binding energies.
The results would highlight potential hydrogen bonds, likely involving the acetamide's carbonyl oxygen and N-H group, and hydrophobic interactions from the fluoro-methylphenyl ring.
Table 1: Example of Molecular Docking Results for an Acetamide Derivative with Bacterial Proteins orientjchem.org
| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues |
| N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide | E. coli (5L3J) | -7.0208 | Not specified |
| N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide | S. aureus (3BL6) | -7.5712 | Not specified |
| N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide | B. subtilis (7S3L) | -8.1148 | Not specified |
| Ampicillin (Reference) | B. subtilis (7S3L) | -6.9931 | Not specified |
| Ebselen (Reference) | B. subtilis (7S3L) | -6.0125 | Not specified |
| This table presents data for a different, more complex acetamide derivative to illustrate the output of molecular docking studies. |
Molecular Dynamics Simulations for Binding Dynamics and Conformational Analysis
Molecular Dynamics (MD) simulations provide detailed information on the physical movements of atoms and molecules over time. This technique allows researchers to study the conformational changes of a molecule and the stability of a ligand-receptor complex, offering a dynamic view that complements the static picture from molecular docking. nih.gov
Conformational analysis of amide-containing molecules is critical, as the rotation around the amide C-N bond is often hindered, leading to the existence of stable cis and trans rotamers. researchgate.netscielo.br Studies on N-benzyl-N-(furan-2-ylmethyl) acetamide, for example, have used a combination of NMR spectroscopy and computational methods to explore its conformational space, identifying multiple stable conformations and the energy barriers between them. researchgate.netscielo.br
For this compound, MD simulations could be used to:
Analyze Conformational Flexibility: Understand the rotational freedom of the acetamide group relative to the phenyl ring and how the fluoro and methyl substituents influence this.
Assess Binding Stability: If docked into a protein target, an MD simulation could assess the stability of the predicted binding pose over time (e.g., nanoseconds). It would reveal if the initial interactions are maintained, if water molecules play a role in the binding, and if the ligand induces conformational changes in the protein.
A typical MD study would measure parameters like Root Mean Square Deviation (RMSD) to track the stability of the complex and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and ligand.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical properties like lipophilicity, electronic properties, and steric effects), QSAR models can predict the activity of new, unsynthesized compounds. researchgate.netsemanticscholar.org
Research on a series of twelve N-(substituted phenyl)-2-chloroacetamides demonstrated the utility of QSAR in analyzing antimicrobial potential. nih.gov In that study, descriptors related to lipophilicity (e.g., logP) were found to be important for activity against Gram-positive bacteria and pathogenic yeasts, as higher lipophilicity facilitates passage through the cell membrane. nih.gov Another study on anti-influenza A virus agents used 2D-QSAR and 3D-QSAR models to predict the activity of acetamide derivatives, identifying the most relevant descriptors for their inhibitory effects. researchgate.netsemanticscholar.org
A QSAR study involving this compound would require a dataset of structurally similar molecules with measured biological activity. The model would then correlate descriptors for these molecules, such as:
Topological Polar Surface Area (TPSA): Relates to membrane permeability.
LogP: Measures lipophilicity.
Molecular Weight: A measure of size.
Electronic Descriptors: Such as Hammett constants, reflecting the electron-donating or -withdrawing nature of the fluoro and methyl substituents.
The resulting QSAR model could then be used to predict the biological activity of this compound and guide the design of new analogues with potentially improved potency.
Table 2: Example of Physicochemical Descriptors Used in QSAR for N-(substituted phenyl) chloroacetamides nih.gov
| Compound | Substituent | TPSA (Ų) | logP |
| N-(4-fluorophenyl) chloroacetamide | 4-F | 29.10 | 1.63 |
| N-(4-chlorophenyl) chloroacetamide | 4-Cl | 29.10 | 2.15 |
| N-(4-bromophenyl) chloroacetamide | 4-Br | 29.10 | 2.34 |
| N-(4-methylphenyl) chloroacetamide | 4-CH₃ | 29.10 | 2.08 |
| N-(3-bromophenyl) chloroacetamide | 3-Br | 29.10 | 2.27 |
| This table shows calculated descriptors for related chloroacetamide compounds, illustrating the type of data used in QSAR models. |
Virtual Screening and High-Throughput Screening Integration in Compound Discovery
Virtual Screening (VS) is a computational technique used in the early stages of drug discovery to search large libraries of small molecules and identify those most likely to bind to a drug target. nih.gov VS can be ligand-based (searching for molecules similar to a known active compound) or structure-based (docking compounds into a protein's binding site). High-Throughput Screening (HTS) is the corresponding experimental process, where large numbers of compounds are physically tested for activity. chemrxiv.org
Integrating VS and HTS creates a powerful workflow for compound discovery:
Virtual Screening: A large database of compounds (millions of structures) is first screened computationally against a target of interest. This narrows down the vast chemical space to a smaller, more manageable number of promising candidates.
Hit Selection: The top-scoring hits from the VS are selected for experimental testing.
High-Throughput Screening: The selected compounds are then assayed using HTS to confirm their biological activity.
While no specific studies detailing the use of this compound in a large-scale screening campaign are available, its structure makes it a candidate for inclusion in compound libraries. For example, in a search for new kinase inhibitors, a library containing this compound could be virtually screened against the ATP-binding site of a target kinase. The acetamide backbone could serve as a scaffold for forming key hydrogen bonds, while the substituted phenyl ring would explore a specific pocket of the binding site. Hits from this virtual screen would then be prioritized for acquisition and subsequent HTS validation. This integrated approach saves significant time and resources compared to randomly screening an entire library. nih.govchemrxiv.org
Pharmacological and Toxicological Research Methodologies Excluding Dosage/administration
Future Directions and Translational Research Perspectives
Emerging Research Avenues for N-(3-Fluoro-4-methylphenyl)acetamide and its Advanced Derivatives
The unique structural features of this compound, particularly the presence of a fluorine atom and a methyl group on the phenyl ring, make it a versatile scaffold for the development of novel bioactive molecules. Current research is branching into several key areas, leveraging this scaffold to design advanced derivatives with enhanced efficacy and specificity.
One of the most promising research avenues lies in the development of kinase inhibitors . The acetamide (B32628) moiety is a common feature in many kinase inhibitors, and the specific substitution pattern of this compound can be exploited to achieve selectivity for specific kinase targets implicated in cancer and other diseases. For instance, derivatives of similar acetamides are being investigated as inhibitors of Aurora kinases and TTK protein kinase, which are crucial for cell cycle regulation and are often overexpressed in tumors. biomedres.usresearchgate.net The N-(3-fluoro-4-methylphenyl) group can be further functionalized to optimize binding interactions within the ATP-binding pocket of these kinases, potentially leading to the discovery of potent and selective anticancer agents.
Another significant area of exploration is in the field of antimicrobial agents . There is a growing body of evidence suggesting that fluoro-substituted acetamide derivatives possess antibacterial and antifungal properties. neliti.commdpi.com Research into compounds with similar structures has shown activity against various pathogens, including drug-resistant strains. neliti.com The this compound core can serve as a foundational structure for creating new antibiotics that may overcome existing resistance mechanisms. Future research will likely focus on synthesizing and screening a library of its derivatives against a broad spectrum of microorganisms.
Challenges and Opportunities in the Development of this compound-Based Therapeutics and Agrochemicals
The path from a promising scaffold to a marketable therapeutic or agrochemical is fraught with challenges, yet each challenge presents a corresponding opportunity for innovation.
A primary challenge lies in the synthesis and scale-up of this compound and its derivatives. The introduction of fluorine into an aromatic ring can be technically demanding, often requiring specialized reagents and reaction conditions. apacsci.comresearchgate.netnih.gov Overcoming these synthetic hurdles to develop cost-effective and efficient large-scale production methods is a significant opportunity for chemical process research. mdpi.com The development of novel catalytic systems and flow chemistry approaches could play a pivotal role in making these compounds more accessible for extensive biological evaluation and commercialization.
Another challenge is the optimization of biological activity and selectivity . While the this compound scaffold shows promise, significant medicinal chemistry efforts are required to fine-tune its structure to achieve the desired potency against a specific biological target while minimizing off-target effects. This involves the systematic synthesis and evaluation of numerous derivatives to establish clear structure-activity relationships (SAR). This iterative process, although time-consuming, presents an opportunity to develop highly selective and effective molecules with improved therapeutic indices or agrochemical profiles.
The lipophilicity of fluorinated compounds can also present a challenge in drug development, impacting properties such as solubility and membrane permeability. However, this property can also be an opportunity. For instance, in agrochemicals, appropriate lipophilicity is crucial for the compound to penetrate the waxy cuticle of plants or the exoskeleton of insects. Judicious molecular design around the this compound core can modulate this property to optimize performance for a specific application.
Finally, the regulatory landscape for new chemical entities, both in pharmaceuticals and agrochemicals, is stringent. Extensive testing is required to ensure safety and efficacy. This presents a challenge in terms of time and cost, but also an opportunity to employ modern predictive toxicology and high-throughput screening methods early in the development process to de-risk candidates and focus resources on the most promising compounds.
Advancements in Methodologies for Comprehensive Characterization and Biological Evaluation
The successful development of this compound-based products relies heavily on the use of advanced analytical and biological evaluation techniques. These methodologies are crucial for confirming the structure, determining purity, understanding biological mechanisms, and predicting clinical or field performance.
For the comprehensive characterization of this compound and its derivatives, advanced mass spectrometry (MS) techniques are indispensable. High-resolution mass spectrometry (HRMS), such as Fourier transform ion cyclotron resonance (FTICR) and Orbitrap-based systems, allows for highly accurate mass measurements, which is critical for confirming elemental composition and identifying unknown impurities. nih.govbiomedres.us Tandem mass spectrometry (MS/MS) is used to elucidate the fragmentation patterns of the molecule, providing valuable structural information. These techniques are vital for impurity profiling, ensuring the quality and safety of the final product. biomedres.usnih.govnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy , particularly two-dimensional (2D-NMR) techniques like HSQC and HMBC, plays a pivotal role in the unambiguous structural elucidation of novel derivatives. scispace.com These methods provide detailed information about the connectivity of atoms within the molecule, which is essential for confirming the successful synthesis of the target compound.
In the realm of biological evaluation, in silico methods such as molecular docking and Density Functional Theory (DFT) calculations are increasingly being used to predict the binding modes of this compound derivatives with their biological targets. bldpharm.comapacsci.com These computational approaches can help prioritize which derivatives to synthesize and test, thereby accelerating the discovery process.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(3-Fluoro-4-methylphenyl)acetamide, and how are reaction conditions optimized?
- Methodology :
-
Acylation reactions : React 3-fluoro-4-methylaniline with acetyl chloride or acetic anhydride in dichloromethane (DCM) at 273 K, using triethylamine (TEA) as a base to neutralize HCl byproducts .
-
Purification : Extract with DCM, wash with NaHCO₃ and brine, and concentrate under reduced pressure. Crystallize from toluene for high-purity yields .
-
Optimization : Adjust stoichiometry (1:1 molar ratio of amine to acetylating agent) and monitor reaction progress via TLC or HPLC.
| Synthetic Route Comparison |
|--------------------------------|------------------------------------------|
| Reagents | Acetyl chloride, TEA, DCM, toluene |
| Temperature | 273 K (0°C) for controlled acylation |
| Yield | 70-85% after crystallization |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Key Techniques :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and acetamide carbonyl (δ ~170 ppm) .
- FT-IR : Confirm C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 182.2 .
- Critical Analysis : Cross-validate spectral data with computational tools (e.g., Gaussian for IR simulations) to resolve ambiguities in overlapping signals .
Q. How is single-crystal X-ray diffraction (SC-XRD) applied to determine the molecular structure of this compound?
- Procedure :
Grow single crystals via slow evaporation of toluene .
Collect intensity data using a diffractometer (Mo/Kα radiation, λ = 0.71073 Å).
Refine structures using SHELXL for bond lengths, angles, and hydrogen bonding .
- Software Tools :
- SHELX suite : For structure solution and refinement .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?
- Approach :
- Assay standardization : Compare IC₅₀ values under consistent conditions (pH, temperature, cell lines) .
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., fluorine vs. methyl groups) with bioactivity using multivariate regression .
- Case Study : Conflicting cytotoxicity data may arise from variations in cell permeability or metabolic stability; validate via molecular dynamics (MD) simulations .
Q. How can computational docking studies predict interaction mechanisms between this compound and target proteins?
- Methodology :
Prepare ligand and protein (e.g., PDB ID 1XYZ) using AutoDock Tools .
Perform flexible docking with AutoDock Vina to estimate binding affinities (ΔG) .
Validate predictions with experimental data (e.g., IC₅₀, SPR assays) .
- Key Parameters :
| Docking Parameter | Value |
|---|---|
| Grid box size | 60 × 60 × 60 ų |
| Exhaustiveness | 100 |
| Binding energy range | -8 to -12 kcal/mol |
Q. What are the best practices for analyzing dynamic conformational changes in this compound derivatives using variable-temperature (VT) NMR?
- Protocol :
Acquire ¹H NMR spectra at 25°C to 80°C in DMSO-d₆ .
Track chemical shift changes (Δδ) for NH and aromatic protons to identify rotamers.
Calculate energy barriers (ΔG‡) using Eyring equation from coalescence temperatures .
- Example Data :
| Proton | Δδ (ppm) | Coalescence Temp. | ΔG‡ (kJ/mol) |
|---|---|---|---|
| NH | 0.15 | 60°C | 65.2 |
| C₆-H (aromatic) | 0.08 | 70°C | 72.4 |
Handling and Safety
Q. What precautions are critical when handling this compound in laboratory settings?
- Safety Measures :
- Use PPE (gloves, goggles) to avoid skin/eye contact .
- Store in airtight containers at 4°C to prevent hydrolysis .
- Emergency Protocols :
- For spills, neutralize with activated charcoal and dispose as hazardous waste .
Data Contradiction Analysis
Q. How should researchers address discrepancies in crystallographic data for this compound analogs?
- Resolution Steps :
Re-refine raw diffraction data using SHELXL with updated scattering factors .
Validate hydrogen bonding motifs (e.g., N–H···O) against Cambridge Structural Database (CSD) entries .
- Example : A reported dihedral angle of 60.5° between aromatic rings may conflict with DFT-optimized geometries; reconcile via Hirshfeld surface analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
